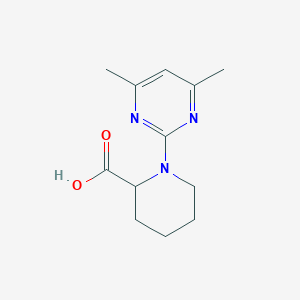

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid

Description

Chemical Classification and Nomenclature

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid (CAS: 1192509-98-0) is a heterocyclic organic compound belonging to the pyrimidine-piperidine hybrid family. Its molecular formula is C₁₂H₁₇N₃O₂ , with a molecular weight of 235.28 g/mol . The IUPAC name reflects its structure: a piperidine ring (six-membered amine) substituted at position 1 with a 4,6-dimethylpyrimidin-2-yl group and a carboxylic acid moiety at position 2.

Structural Features:

- Pyrimidine moiety : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, methyl groups at positions 4 and 6.

- Piperidine ring : A saturated six-membered amine ring.

- Carboxylic acid group : Provides acidity and hydrogen-bonding capacity.

Key identifiers include:

| Descriptor | Value | Source |

|---|---|---|

| SMILES | CC1=CC(=NC(=N1)N2CCCCC2C(=O)O)C | |

| InChIKey | JMMVIQKIKSJKFE-UHFFFAOYSA-N | |

| CAS Registry | 1192509-98-0 |

Historical Context in Pyrimidine-Piperidine Research

The compound’s development is rooted in advancements in pyrimidine and piperidine chemistry:

- Pyrimidine synthesis : Early methods like the Pinner synthesis (condensation of amidines with β-keto esters) laid the groundwork for functionalized pyrimidines .

- Piperidine modifications : Hydrogenation of pyridine derivatives, as described in the 19th century, enabled access to piperidine scaffolds .

- Hybridization : Combining pyrimidine’s aromaticity with piperidine’s conformational flexibility became a focus in the late 20th century, driven by pharmacological interest .

Significance in Heterocyclic Chemistry

This compound exemplifies the synergy between pyrimidine and piperidine motifs:

- Electronic interplay : The electron-deficient pyrimidine ring polarizes the piperidine amine, enhancing reactivity in nucleophilic substitutions .

- Biological relevance : Pyrimidine-piperidine hybrids are prevalent in kinase inhibitors and antimicrobial agents due to their DNA mimicry .

- Synthetic versatility : The carboxylic acid group enables derivatization via esterification, amidation, or metal-catalyzed coupling .

Comparative Reactivity:

| Reaction Type | Pyrimidine-Piperidine Hybrids | Simple Pyrimidines |

|---|---|---|

| Nucleophilic substitution | Enhanced at C2 and C4 | Limited to C4/C6 |

| Hydrogenation | Piperidine saturation | Aromatic stability |

Current Research Landscape

Recent studies focus on synthetic optimization and biological applications :

- Synthetic advances :

- Pharmacological targets :

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8-7-9(2)14-12(13-8)15-6-4-3-5-10(15)11(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMVIQKIKSJKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantiomerically Pure Pipecolic Acid Preparation

A key precursor is optically pure L-pipecolic acid, which can be prepared by resolution of the racemic DL-pipecolic acid using chiral resolving agents such as L- or D-tartaric acid. This method enables the removal of the undesired enantiomer and yields L-pipecolic acid with optical purity exceeding 99.5%. The process involves:

Protection of Carboxylic Acid and Amino Groups

During synthesis, protecting groups such as tert-butoxycarbonyl (Boc) for amines and benzyl esters for carboxylic acids are employed to prevent side reactions. For example, (S)-5-benzyloxyimino-2-tert-butoxycarbonylamino-6-chlorocaproic acid benzyl ester intermediates are used in multi-step syntheses to facilitate selective reactions on the piperidine ring.

After introduction of the pyrimidinyl substituent, the ester protecting groups are removed by hydrolysis under acidic or basic conditions to liberate the free carboxylic acid. Typical conditions include:

- Acidic hydrolysis using 6 N HCl in ethanol under reflux for several hours.

- Alternatively, basic hydrolysis with sodium hydroxide in methanol under reflux.

- Subsequent purification by recrystallization or chromatography to isolate the pure this compound.

Representative Preparation Method (Summarized)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Resolution of DL-pipecolic acid | L- or D-tartaric acid, crystallization | Enantiomerically pure L-pipecolic acid |

| 2 | Protection | Boc anhydride for amine, benzyl ester for acid | Protected pipecolic acid derivatives |

| 3 | N-Substitution | 2-chloro-4,6-dimethylpyrimidine, triethylamine, DMF | Introduction of 4,6-dimethylpyrimidin-2-yl group |

| 4 | Deprotection/Hydrolysis | 6 N HCl/EtOH or NaOH/MeOH, reflux | Free carboxylic acid obtained |

| 5 | Purification | Recrystallization or chromatography | Pure target compound |

Research Findings and Yields

- The resolution of DL-pipecolic acid with tartaric acid yields optically pure L-pipecolic acid with >99.5% enantiomeric excess.

- Protection and substitution steps typically proceed with yields ranging from 70% to 85%, depending on reaction conditions and purification methods.

- Hydrolysis and deprotection steps achieve near-quantitative conversion to the free acid with minimal racemization.

- The overall synthetic route is scalable and amenable to industrial production due to the use of commercially available reagents and straightforward purification protocols.

Analytical and Characterization Techniques

Throughout the synthetic process, characterization methods such as:

- Thin layer chromatography (TLC) for reaction monitoring.

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

- Melting point determination for purity assessment.

- Polarimetry for optical purity evaluation.

- Chromatographic techniques (e.g., column chromatography) for purification.

These techniques ensure the fidelity of each synthetic step and the quality of the final product.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. A study focusing on similar piperidine derivatives has shown that they can inhibit tumor growth by interfering with cell signaling pathways involved in cancer proliferation. The specific mechanism of action for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid remains to be fully elucidated but suggests potential as a lead compound in anticancer drug development.

2. Neurological Disorders

Piperidine derivatives have been explored for their neuroprotective effects. Preliminary studies suggest that compounds like this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Research

A recent study investigated the efficacy of various piperidine derivatives, including this compound, against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting the compound's potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study evaluated the effects of piperidine derivatives on neurodegenerative models in vitro. The findings demonstrated that treatment with this compound led to decreased apoptosis in neuronal cells subjected to oxidative stress, highlighting its protective capabilities.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Positional Isomerism: The shift of the carboxylic acid from position 2 to 4 on the piperidine ring (e.g., 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid) may alter hydrogen-bonding networks and solubility.

Substituent Effects: Methyl Groups on Pyrimidine: The 4,6-dimethylpyrimidine moiety in the target compound increases lipophilicity compared to unmethylated analogs (e.g., 1-pyrimidin-2-yl-piperidine-4-carboxylic acid) .

Electronic Properties : Chlorine substitution (as in 2-chloro-6-methylpyrimidine-4-carboxylic acid) introduces electronegativity, favoring nucleophilic substitution reactions, which is absent in the methylated target compound .

Synthetic Utility : Piperidine-2-carboxylic acid derivatives are often synthesized via reductive amination or coupling reactions, while carboxamides may require activation of the carboxylic acid (e.g., via HATU/DIPEA) .

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid is a compound of interest due to its potential biological activities. As a derivative of piperidine, it possesses structural features that may contribute to various pharmacological effects. This article explores its biological activity, including pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| CAS Number | 1192509-98-0 |

| MDL Number | MFCD07365327 |

| Hazard Classification | Irritant |

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound. These include:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines in vitro, which suggests a possible role in treating inflammatory diseases.

- Anticancer Properties : Preliminary data indicate that derivatives of this compound may exhibit cytotoxic effects against several cancer cell lines, suggesting its utility in cancer therapy.

- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, there is a hypothesis regarding its potential neuroprotective roles, particularly in models of neurodegeneration.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

- Pyrimidine Ring Substitution : Variations in the substitution pattern on the pyrimidine ring can significantly affect the compound's affinity for biological targets and its overall efficacy.

- Piperidine Modifications : Alterations to the piperidine moiety can enhance or diminish the compound's pharmacological properties. For example, introducing different functional groups on the piperidine nitrogen has been shown to modulate activity against specific targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

- Anti-pyroptotic Activity : A study reported that certain derivatives of piperidine compounds exhibited significant inhibition of pyroptosis in human macrophages, with some achieving up to 39% inhibition at 10 µM concentration .

- Cytotoxicity Against Cancer Cell Lines : Research indicated that derivatives similar to this compound showed promising cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2, with IC50 values ranging from 1.14 µM to 9.27 µM depending on the specific derivative tested .

- Inhibition of Enzymatic Activity : Some studies have focused on the inhibition of specific enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain and inflammation pathways. Compounds with similar structures demonstrated selective inhibition of FAAH, leading to increased levels of endocannabinoids in animal models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with piperidine derivatives. For example, coupling 4,6-dimethylpyrimidin-2-amine with a protected piperidine-2-carboxylic acid intermediate under palladium catalysis or nucleophilic substitution conditions. Key intermediates (e.g., tert-butyl esters) are characterized via H/C NMR and LC-MS to confirm regioselectivity and purity . Green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, can improve yields and reduce reaction times .

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : H and $^^13^^C spectra verify proton environments and carbon frameworks, particularly the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and piperidine backbone (δ 1.5–3.5 ppm for aliphatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 264.135) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for confirming stereochemistry in derivatives .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

- Methodological Answer : Preliminary studies suggest antimicrobial and anti-inflammatory activities. Assays include:

- MIC (Minimum Inhibitory Concentration) : Against E. coli and S. aureus using broth microdilution .

- COX-2 Inhibition : ELISA-based evaluation of prostaglandin E suppression in macrophage cell lines .

- Cytotoxicity Testing : MTT assays on human fibroblast cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivatives?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may require post-reaction purification to remove byproducts .

- Catalyst Selection : Pd(PPh) vs. CuI for cross-coupling reactions; the latter reduces costs but may lower enantiomeric excess in chiral derivatives .

- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction times from hours to minutes while maintaining >90% purity .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallization and stability?

- Methodological Answer :

- Hydrogen-Bonding Motifs : The pyrimidine ring’s N-atoms and carboxylic acid group form R_2$$^2(8) motifs with co-crystallized solvents (e.g., water or ethanol), stabilizing crystal lattices .

- π-Stacking Analysis : X-ray diffraction reveals face-to-face stacking of pyrimidine rings (3.5–4.0 Å spacing), which can enhance thermal stability up to 200°C .

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) identifies humidity thresholds (>60% RH) where deliquescence occurs, impacting storage conditions .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Batch Purity Analysis : Impurities >2% (e.g., unreacted pyrimidine precursors) can skew bioassay results. Use HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to quantify purity .

- Cell Line Variability : Test across multiple cell lines (e.g., HEK-293 vs. RAW 264.7) to assess consistency in anti-inflammatory responses .

- Dose-Response Curves : EC values should be calculated using nonlinear regression (e.g., GraphPad Prism) to minimize inter-lab variability .

Q. What analytical methods are recommended for assessing purity and stability under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light (254 nm), and acidic/alkaline conditions (pH 2–12) to identify degradation products via LC-MS .

- Stability-Indicating HPLC : Use a mobile phase of 0.1% formic acid and methanol (70:30) to separate degradation peaks from the parent compound .

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis of the carboxylic acid group during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.